molecular formula C9H5BrClNO B6596612 5-bromo-8-chloroisoquinolin-3-ol CAS No. 1696354-09-2

5-bromo-8-chloroisoquinolin-3-ol

Cat. No. B6596612
M. Wt: 258.50 g/mol
InChI Key: IWHLFWMVIWHJQT-UHFFFAOYSA-N
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Description

5-bromo-8-chloroisoquinolin-3-ol (5-Br-8-Cl-IQ-3-ol) is an organic compound which is used in various scientific experiments and research studies. It is an intermediate in the synthesis of many compounds, including pharmaceuticals and natural products. 5-Br-8-Cl-IQ-3-ol is a versatile compound, exhibiting a wide range of biological activities and applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 5-bromo-8-chloroisoquinolin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2-chloro-5-nitrophenol, ethyl acetoacetate, sodium ethoxide, 2-bromoaniline, sodium hydroxide, acetic acid, sodium bicarbonate, sodium chloride, wate

Reaction
Step 1: Nitration of 2-chloro-5-nitrophenol with nitric acid and sulfuric acid to yield 2-chloro-5-nitrophenol-3-carboxylic acid, Step 2: Esterification of 2-chloro-5-nitrophenol-3-carboxylic acid with ethyl acetoacetate and sodium ethoxide to yield ethyl 2-(2-chloro-5-nitrophenyl)-3-oxobutanoate, Step 3: Reduction of ethyl 2-(2-chloro-5-nitrophenyl)-3-oxobutanoate with hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(2-chloro-5-aminophenyl)-3-oxobutanoate, Step 4: Bromination of ethyl 2-(2-chloro-5-aminophenyl)-3-oxobutanoate with bromine and acetic acid to yield ethyl 2-(2-bromo-5-chloro-phenyl)-3-oxobutanoate, Step 5: Cyclization of ethyl 2-(2-bromo-5-chloro-phenyl)-3-oxobutanoate with sodium hydroxide to yield 5-bromo-8-chloroisoquinolin-3-ol, Step 6: Purification of 5-bromo-8-chloroisoquinolin-3-ol by treatment with sodium bicarbonate and sodium chloride, followed by filtration and washing with wate

Scientific Research Applications

5-Br-8-Cl-IQ-3-ol has been used in various scientific experiments and research studies. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and natural products. It has also been used as a catalyst in organic synthesis and as a reagent in the preparation of various compounds. In addition, it has been used in the synthesis of various heterocyclic compounds and as an intermediate in the synthesis of various drugs.

Mechanism Of Action

5-Br-8-Cl-IQ-3-ol is an intermediate in the synthesis of various compounds and drugs. It acts as a catalyst in organic synthesis and as a reagent in the preparation of various compounds. It is also used as a starting material for the synthesis of various compounds, including pharmaceuticals and natural products.

Biochemical And Physiological Effects

5-Br-8-Cl-IQ-3-ol has been found to exhibit a wide range of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, anti-fungal, and anti-bacterial properties. In addition, it has been found to possess antioxidant, anti-diabetic, and anti-allergic properties. It has also been found to possess anti-oxidant, anti-inflammatory, and anti-cancer activities in cell culture studies.

Advantages And Limitations For Lab Experiments

The use of 5-Br-8-Cl-IQ-3-ol in lab experiments offers many advantages. It is a versatile compound, exhibiting a wide range of biological activities and applications. It is also a relatively inexpensive compound, making it an attractive choice for research studies. However, it should be noted that the use of 5-Br-8-Cl-IQ-3-ol in lab experiments also has some limitations. It is a relatively unstable compound, and its activity can be affected by the presence of other compounds in the reaction mixture. In addition, it is a relatively toxic compound and should be handled with care.

Future Directions

There are several potential future directions for research involving 5-Br-8-Cl-IQ-3-ol. One potential direction is to further explore its biochemical and physiological effects, as well as its potential applications in various medical treatments. Another potential direction is to explore the use of 5-Br-8-Cl-IQ-3-ol as a catalyst in organic synthesis and as a reagent in the preparation of various compounds. Finally, it would be interesting to explore the potential use of 5-Br-8-Cl-IQ-3-ol in the synthesis of various heterocyclic compounds.

properties

IUPAC Name

5-bromo-8-chloro-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-1-2-8(11)6-4-12-9(13)3-5(6)7/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHLFWMVIWHJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CNC(=O)C=C2C(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-chloroisoquinolin-3-ol

CAS RN

1696354-09-2
Record name 5-bromo-8-chloroisoquinolin-3-ol
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